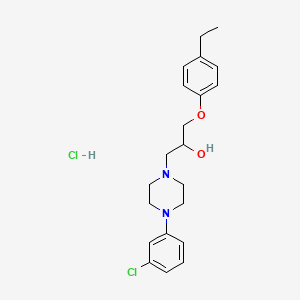
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-ethylphenoxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-ethylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H28Cl2N2O2 and its molecular weight is 411.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-ethylphenoxy)propan-2-ol hydrochloride, with CAS Number 1216712-63-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, synthesis, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H28Cl2N2O2 |
| Molecular Weight | 411.4 g/mol |
| CAS Number | 1216712-63-8 |
Antitumor Activity
Research indicates that derivatives of piperazine compounds, including this hydrochloride, exhibit significant antitumor properties. A study highlighted the synthesis and evaluation of various piperazine derivatives, reporting promising results against different cancer cell lines. Specifically, compounds with similar structures demonstrated cytotoxic effects on human cancer cells, suggesting that this compound may also possess such activity .
Neuropharmacological Effects
The compound's structure indicates potential interactions with neurotransmitter systems. Piperazine derivatives are often explored for their effects on serotonin and dopamine receptors. Research has shown that similar compounds can act as antagonists or agonists at various receptor sites, which could be relevant for treating neurological disorders .
Study on Piperazine Derivatives
A notable case study involved a series of piperazine derivatives tested for their biological activities. The study synthesized compounds with varying substituents on the piperazine ring and evaluated their effects on tumor cell lines. Results indicated that modifications significantly impacted their anticancer efficacy, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential .
Clinical Implications
While direct clinical studies on this specific compound are scarce, the broader category of piperazines has been implicated in various therapeutic applications, including antidepressants and antipsychotics. The dual action on both serotonin and dopamine pathways makes such compounds attractive for further research in treating mood disorders and schizophrenia .
Eigenschaften
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-ethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.ClH/c1-2-17-6-8-21(9-7-17)26-16-20(25)15-23-10-12-24(13-11-23)19-5-3-4-18(22)14-19;/h3-9,14,20,25H,2,10-13,15-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLHAQKXANJJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














